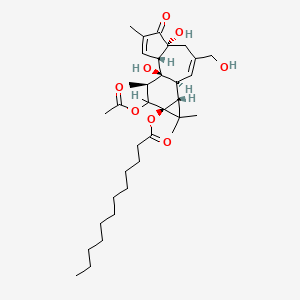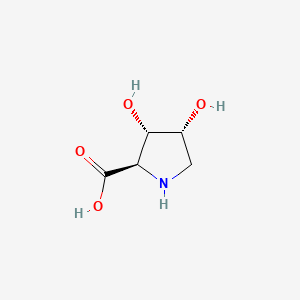
1,6-Hexamethylene-bis-cyanoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexamethylene-bis-cyanoguanidine: is a chemical compound with the molecular formula C10H18N8 and a molecular weight of 250.30 g/mol . It is known for its applications in various fields, including organic synthesis and industrial processes. The compound is characterized by its white to light yellow powder appearance and has a melting point range of 205.0°C to 212.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Hexamethylene-bis-cyanoguanidine can be synthesized through the reaction of 1,6-hexanediamine with cyanamide under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO) , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with a purity of at least 99% .
Chemical Reactions Analysis
Types of Reactions: 1,6-Hexamethylene-bis-cyanoguanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanoguanidine groups are replaced by other functional groups.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and cyanamide.
Common Reagents and Conditions:
Nucleophiles: Such as and for substitution reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide .
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The major products include 1,6-hexanediamine and cyanamide .
Scientific Research Applications
1,6-Hexamethylene-bis-cyanoguanidine has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of polybiguanides, which are important in the production of disinfectants and antiseptics.
Biological Research: The compound is studied for its potential antimicrobial properties and its role in the development of new antimicrobial agents.
Medical Applications: It serves as an intermediate in the synthesis of pharmaceutical compounds, including those used in the treatment of infections.
Industrial Applications: The compound is used in the production of polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,6-hexamethylene-bis-cyanoguanidine involves its interaction with microbial cell membranes. The compound’s biguanide groups are known to disrupt the cytoplasmic membrane of bacteria, leading to cell lysis and death . This biocidal action is attributed to the positive charge carried by the biguanide groups, which allows them to bind to the negatively charged bacterial cell walls .
Comparison with Similar Compounds
1,6-Hexamethylenediamine: A precursor in the synthesis of 1,6-hexamethylene-bis-cyanoguanidine, used in the production of nylon and other polymers.
Polyhexamethylene Biguanide: A polymeric biocide with similar antimicrobial properties, used in disinfectants and antiseptics.
Chlorhexidine: Another biguanide compound with broad-spectrum antimicrobial activity, commonly used in medical and dental applications.
Uniqueness: this compound is unique due to its dual cyanoguanidine groups, which provide distinct chemical reactivity and potential for diverse applications in organic synthesis and antimicrobial research .
Properties
CAS No. |
15849-70-9 |
|---|---|
Molecular Formula |
C4H12Br3N-2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(4-Methoxyphenyl)prop-1-en-2-yl]pyridine](/img/structure/B1174303.png)


